2-(Bromomethyl)-3-nitrobenzoic acid
Overview
Description
2-(Bromomethyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Molecular Structure
- Synthesis of Sulfhydryl Compounds : A study highlighted the utility of related nitrobenzoic acid derivatives in determining sulfhydryl groups in biological materials, indicating its significance in biochemical assays and synthesis (Ellman, 1959).
- Solid-Phase Synthesis : 4-(Bromomethyl)-3-nitrobenzoic acid has been used in the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives, showcasing its role in generating pharmacologically relevant scaffolds (Zhang et al., 2004).
- Antimicrobial and Antileukemic Activity : Derivatives of nitrobenzoic acid have demonstrated broad-spectrum antimicrobial and cytotoxic activities, suggesting its potential in developing new therapeutic agents (Wierenga et al., 1984).
Analytical Chemistry
- Stability-Indicating Assays : The stability and selectivity of 4-bromomethyl-3-nitrobenzoic acid, an antitumoral agent, were assessed using high-performance liquid chromatography-ultraviolet (HPLC-UV) assays, highlighting its importance in pharmaceutical analysis (de Freitas et al., 2014).
Pharmacological Applications
- Anticonvulsant Activities : The anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, structurally similar to 2-(Bromomethyl)-3-nitrobenzoic acid, were explored, underscoring the potential of nitrobenzoic acid derivatives in neurological disorder treatments (D'angelo et al., 2008).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which involve the interaction of organoboron reagents with palladium .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-(Bromomethyl)-3-nitrobenzoic acid may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which this compound may play a role, is a key process in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which this compound may participate are known to be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Properties
IUPAC Name |
2-(bromomethyl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-6-5(8(11)12)2-1-3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCNOMUJRQWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448512 | |
Record name | 2-(Bromomethyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632340-56-8 | |
Record name | 2-(Bromomethyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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